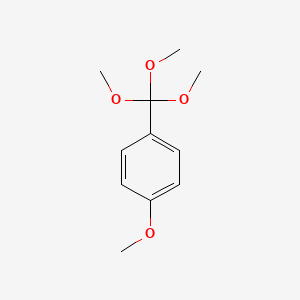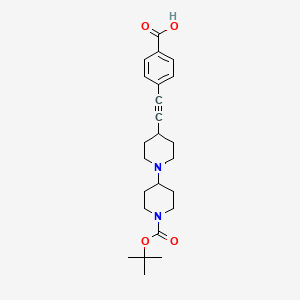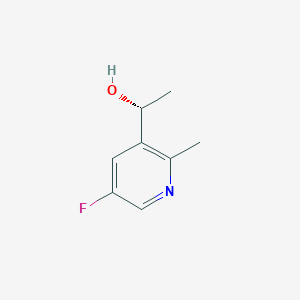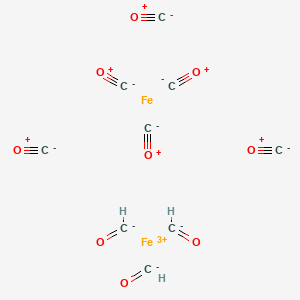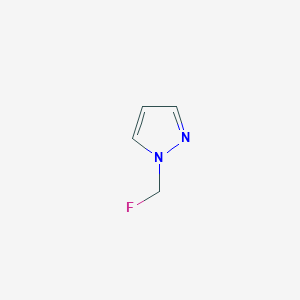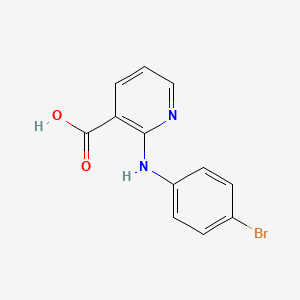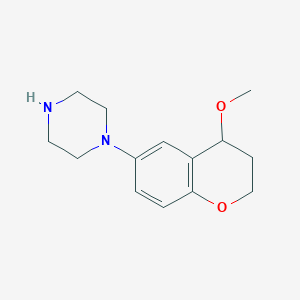
1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene moiety fused with a piperazine ring, which can potentially enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine typically involves the reaction of 4-methoxy-3,4-dihydro-2H-chromen-6-ylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding chromene derivatives with oxidized functional groups.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
4-Methoxy-2H-chromen-2-one: A chromene derivative with similar biological activities.
6-Methoxy-2H-chromen-2-one: Another chromene derivative with potential pharmacological properties.
1-(4-Methoxyphenyl)piperazine: A piperazine derivative with similar structural features.
Uniqueness: 1-(4-Methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine is unique due to the combination of the chromene and piperazine moieties, which can potentially enhance its pharmacological properties and make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-(4-methoxy-3,4-dihydro-2H-chromen-6-yl)piperazine |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-4-9-18-14-3-2-11(10-12(13)14)16-7-5-15-6-8-16/h2-3,10,13,15H,4-9H2,1H3 |
Clé InChI |
GTVPJNXQMCHYAB-UHFFFAOYSA-N |
SMILES canonique |
COC1CCOC2=C1C=C(C=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
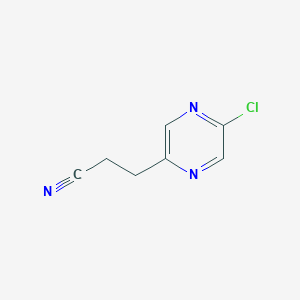
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
